molecular formula C23H24N2O3S B2950206 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide CAS No. 955605-46-6

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Cat. No.: B2950206
CAS No.: 955605-46-6
M. Wt: 408.52
InChI Key: CERWRPVORQWICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a useful research compound. Its molecular formula is C23H24N2O3S and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline core substituted with a propylsulfonyl group and a naphthamide moiety. The molecular formula is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S, with a molecular weight of 388.5 g/mol. The structural representation can be summarized as follows:

  • Molecular Formula: C20H24N2O4S
  • IUPAC Name: this compound

Biological Activity Overview

Research indicates that compounds related to tetrahydroquinoline derivatives exhibit various biological activities, including anti-inflammatory and neuroprotective effects. The specific compound under review has shown promise in several areas:

1. Anti-inflammatory Properties

Studies have demonstrated that tetrahydroquinoline derivatives can act as inverse agonists for retinoic acid receptor-related orphan receptor γt (RORγt), which plays a crucial role in Th17-mediated autoimmune diseases. For instance, one study highlighted the efficacy of similar compounds in reducing psoriasis symptoms in murine models at lower doses compared to established treatments .

2. Neuroprotective Effects

Research on related tetrahydroquinoline compounds has indicated potential neuroprotective properties. These compounds have been evaluated for their ability to inhibit nitric oxide synthase (nNOS), which is involved in neurodegenerative processes. A notable finding was that certain analogs exhibited submicromolar activity against nNOS, suggesting potential applications in neuroprotection and treatment of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of tetrahydroquinoline derivatives:

StudyFindings
Demonstrated high bioavailability (F = 48.1% in mice) and effective treatment of psoriasis with lower doses in mouse models.
Identified submicromolar activities against nNOS for several tetrahydroquinoline analogs, indicating potential for neuroprotective applications.

The mechanism by which this compound exerts its biological effects likely involves modulation of specific receptors associated with inflammatory pathways and neuronal signaling. Inhibition of RORγt may lead to decreased Th17 cell activity, thus reducing inflammation.

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-2-14-29(27,28)25-13-5-8-19-16-21(11-12-22(19)25)24-23(26)20-10-9-17-6-3-4-7-18(17)15-20/h3-4,6-7,9-12,15-16H,2,5,8,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERWRPVORQWICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.